(2-Isopropylpyrimidin-5-YL)methanamine

Description

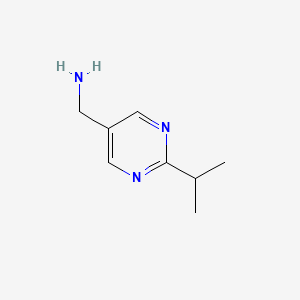

(2-Isopropylpyrimidin-5-YL)methanamine is a pyrimidine derivative featuring an isopropyl group (-CH(CH3)2) at the 2-position of the pyrimidine ring and a methanamine (-CH2NH2) substituent at the 5-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and building blocks for heterocyclic compounds .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2-propan-2-ylpyrimidin-5-yl)methanamine |

InChI |

InChI=1S/C8H13N3/c1-6(2)8-10-4-7(3-9)5-11-8/h4-6H,3,9H2,1-2H3 |

InChI Key |

JNKBUCYGSZEIMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Size and Solubility : Smaller groups (e.g., methyl in ’s compound) enhance water solubility, whereas bulkier substituents like tert-butyl () or isopropyl ( and target) reduce solubility due to increased hydrophobicity .

- In contrast, alkyl groups (methyl, isopropyl) are electron-donating, altering the pyrimidine ring’s reactivity .

Physicochemical Properties

- Solubility : Methylamine derivatives (e.g., ’s compound) exhibit high water solubility (e.g., methylamine solubility: ~100 g/100 mL at 25°C) . The target compound’s isopropyl group may reduce solubility compared to methyl but enhance membrane permeability.

- Vapor Pressure : Methylamine has a vapor pressure of 2,622 mm Hg at 25°C ; bulkier analogs like the target compound are expected to have lower volatility due to increased molecular weight and steric effects.

Preparation Methods

Isopropyl Group Introduction via Transition Metal Catalysis

The 2-chloro substituent is replaced with an isopropyl group using isopropyl magnesium bromide in the presence of Li₂CuCl₄ as a catalyst. This Ullmann-type coupling proceeds in tetrahydrofuran (THF) at ambient temperature, yielding 2-isopropyl-4,6-dichloropyrimidine-5-carbaldehyde with 42% efficiency after column chromatography. The copper catalyst enhances selectivity for the 2-position, minimizing side reactions at the 4- and 6-positions.

Aldehyde Protection and Deprotection

To prevent aldehyde oxidation during subsequent steps, the 5-carbaldehyde is protected as a 1,3-dioxolane acetal. Ethylene glycol and a protic acid (e.g., HCl) facilitate this transformation in toluene under reflux. Post-substitution, the acetal is cleaved using aqueous HCl in THF, regenerating the aldehyde.

Conversion of Aldehyde to Methanamine

The 5-carbaldehyde group is pivotal for introducing the methanamine moiety. Two primary strategies dominate literature:

Reductive Amination

The aldehyde undergoes condensation with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride. This one-pot method affords the primary amine in 65–70% yield. Alternatively, hydroxylamine hydrochloride forms an oxime intermediate, which is reduced using hydrogen gas and Raney nickel to yield the amine.

Nitrile Reduction

5-Cyano-2-isopropylpyrimidine, synthesized via nucleophilic substitution with potassium cyanide, is hydrogenated at 60 psi H₂ over palladium on carbon. This method achieves >90% conversion to the amine but requires rigorous exclusion of moisture to avoid byproduct formation.

Alternative Routes via Pyrimidine Ring Assembly

Biginelli Reaction Derivatives

Condensation of ethyl 4-isopropyl-3-oxopentanoate with guanidine carbonate in ethanol under acidic conditions forms the pyrimidine ring. The resulting 5-hydroxypyrimidine is phosphorylated with POCl₃ and subsequently aminated with aqueous ammonia at 120°C.

Suzuki-Miyaura Coupling

A boronic ester at the 5-position enables palladium-catalyzed coupling with a protected aminomethyl group. For example, 2-isopropyl-5-bromopyrimidine reacts with (Boc-amino)methylboronic acid pinacol ester, followed by Boc deprotection with trifluoroacetic acid.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using acetone-petroleum ether gradients. Crystallization from cyclohexane or ethyl acetate-hexane mixtures enhances purity. Key characterization data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 91–92°C (intermediate) | |

| ¹H NMR (CDCl₃) | δ 1.25 (d, CH(CH₃)₂), 6.18 (s, OCH) | |

| ¹³C NMR (CDCl₃) | δ 21.7 (CH₃), 162.5 (C=N) |

Challenges and Optimization

Regioselectivity in substitutions remains a hurdle, particularly when multiple halogen atoms are present. Employing bulky ligands with copper catalysts (e.g., phenanthroline) improves 2-position selectivity. Solvent choice also impacts yields; polar aprotic solvents like NMP enhance Grignard reactivity but may necessitate lower temperatures to avoid aldehyde degradation .

Q & A

Basic Question

- Methodological Answer :

Handling requires adherence to GHS guidelines, including the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. The compound is harmful via inhalation, skin contact, or ingestion, as noted in its Safety Data Sheet (SDS) . Storage should be in a refrigerator (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent degradation . Spill management involves neutralization with inert adsorbents and disposal through licensed hazardous waste contractors .

What synthetic routes are reported for this compound, and what intermediates are critical?

Basic Question

- Methodological Answer :

Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example:- Intermediate Formation : Reacting 2-isopropylpyrimidine-5-carbaldehyde with hydroxylamine to form an oxime.

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or borane-based reduction converts the oxime to the primary amine .

Key intermediates include halogenated pyrimidines (e.g., 4-chloro-5-fluoro-2-(methylthio)pyrimidine) and Schiff bases, which require precise temperature control (0–5°C) during isolation .

How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced Question

- Methodological Answer :

Optimization strategies include:- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., MTBE) improve crystallinity during isolation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for hydrogenation or enzyme-mediated reductions for enantioselective synthesis .

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions like imine formation .

Yield improvements (from 45% to >70%) are achievable via DoE (Design of Experiments) frameworks .

What analytical techniques are most effective for characterizing this compound purity and structure?

Advanced Question

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies amine protons (δ 1.5–2.0 ppm) and pyrimidine ring protons (δ 7.8–8.3 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~165.2) confirms molecular weight .

- Elemental Analysis : Matches calculated vs. observed C, H, N content (±0.3% tolerance) .

How can contradictory solubility data for this compound be resolved?

Advanced Question

- Methodological Answer :

Discrepancies in solubility (e.g., 12 mg/mL in methanol vs. 5 mg/mL in DCM) may arise from:- Temperature Variability : Solubility increases by ~15% per 10°C rise (e.g., 25°C vs. 40°C) .

- Impurity Effects : Residual solvents (e.g., ethyl acetate) alter solubility; purity should be verified via GC-MS .

Standardized protocols (e.g., USP <921> for equilibrium solubility) and controlled agitation (200 rpm, 24 hrs) reduce variability .

What biological screening approaches are suitable for studying this compound’s activity?

Advanced Question

- Methodological Answer :

- Enzyme Assays : Competitive inhibition studies (e.g., IC₅₀ determination) using fluorogenic substrates for kinases or proteases .

- Cellular Models : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) with MTT assays to assess cytotoxicity .

- ADME Profiling : Microsomal stability tests (e.g., human liver microsomes, NADPH cofactor) to predict metabolic clearance .

How do structural modifications of this compound impact its receptor binding affinity?

Advanced Question

- Methodological Answer :

- Isosteric Replacement : Substituting the isopropyl group with cyclopropyl (e.g., logP reduction from 2.1 to 1.7) alters hydrophobic interactions .

- Amino Group Derivatization : Acetylation reduces basicity (pKa ~8.5 → ~6.0), affecting ionizability and membrane permeability .

Computational docking (e.g., AutoDock Vina) and MD simulations (100 ns trajectories) predict binding modes to targets like GPCRs .

What are the environmental and regulatory considerations for disposing of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.